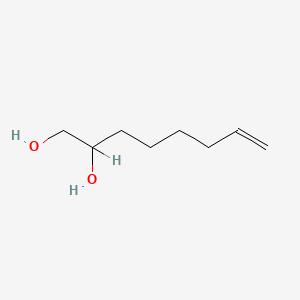

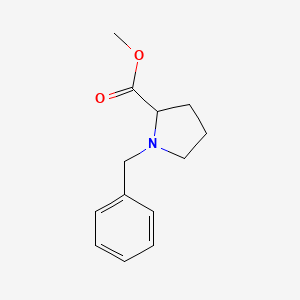

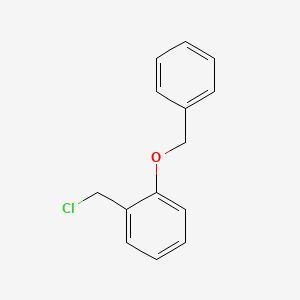

![molecular formula C15H13FO3 B1269839 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428473-74-9](/img/structure/B1269839.png)

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves strategic reactions that ensure the introduction of specific functional groups at designated positions on the benzene ring. For instance, a related compound, 3-fluoro-4-methoxybenzaldehyde, can be synthesized through the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, highlighting a simplified method that avoids the use of concentrated hydrochloric acid and sulfuric acid, thereby reducing the industrial production's environmental impact (Wang Bao-jie, 2006).

Molecular Structure Analysis

The molecular structure of derivatives similar to this compound, such as methoxybenzaldehyde oxime derivatives, demonstrates varied conformations and hydrogen-bonding patterns. These structures elucidate the spatial arrangement of atoms and the potential for intermolecular interactions, critical for understanding the compound's reactivity and physical properties (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with structures similar to this compound often leverage the active functional groups to facilitate transformations. For example, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde showcases a reaction pathway involving chlorination and subsequent reactions to introduce and modify functional groups, demonstrating the compound's reactivity and the influence of specific substituents on its chemical behavior (Zhao Wenxian et al., 2005).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including solubility, melting point, and boiling point, are significantly influenced by the presence and position of substituents on the benzene ring. Studies on compounds like 4-methoxybenzaldehyde reveal insights into their stability, phase behavior, and interactions with solvents, highlighting the importance of molecular structure in determining physical characteristics (H. Ghalla et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and electrophilicity, of compounds structurally related to this compound, are largely dictated by the functional groups present. Research into these compounds' synthesis and structural elucidation offers valuable insights into their chemical behavior, laying the groundwork for applications in synthesis, catalysis, and material science (M. Alotaibi et al., 2018).

科学的研究の応用

Synthesis and Chemical Properties

Simplified Synthesis Methods : A study demonstrates the simplified synthesis of a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting an efficient, one-step method that reduces industrial production damage and costs, which could be relevant for the synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (Wang Bao-jie, 2006).

Crystal Structures and Interactions : Research on methoxybenzaldehyde oxime derivatives, including structural and hydrogen-bonding patterns analysis, may provide insights into the crystalline structure and molecular interactions of this compound (L. Gomes et al., 2018).

Electrosynthesis Applications : The paired electrolysis process used in the synthesis of 4-methoxybenzaldehyde could be a relevant technique for the efficient synthesis of this compound (Rebecca S. Sherbo et al., 2018).

Biotechnological Applications

Enzymatic Biotransformation : Research on the white rot fungus Bjerkandera adusta, which demonstrates biotransformation capabilities for halogenated methoxybenzaldehydes, suggests potential biotechnological applications for this compound in producing novel halogenated compounds (H. Beck et al., 2000).

Anticancer Activity : A study on fluorinated benzaldehydes used in the synthesis of anticancer combretastatins suggests potential research avenues for the examination of this compound in similar applications (N. Lawrence et al., 2003).

Spectroscopic Analysis

- Charge Transfer Effects : Spectroscopic studies on 4-hydroxy-3-methoxybenzaldehyde and its interactions, including intramolecular charge transfer, provide a basis for understanding the electronic and photophysical properties of this compound (N. Rajendiran, T. Balasubramanian, 2008).

Photocatalytic Applications

- Photocatalytic Oxidation : Research on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 suggests potential photocatalytic applications for this compound (S. Yurdakal et al., 2009).

特性

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYWUDAXBLJQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358259 |

Source

|

| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428473-74-9 |

Source

|

| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

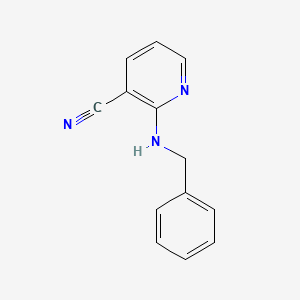

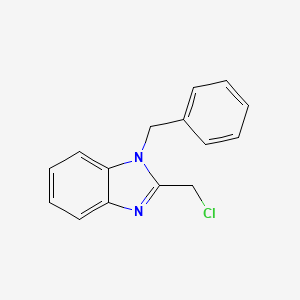

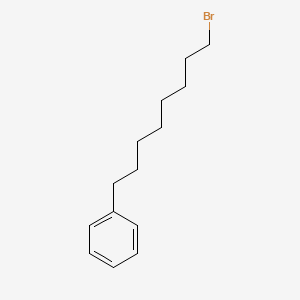

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

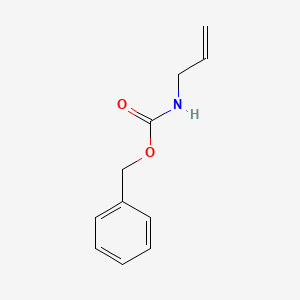

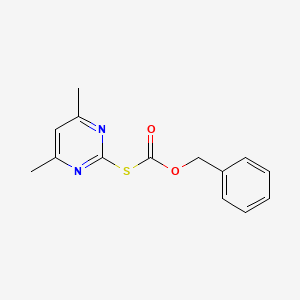

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)

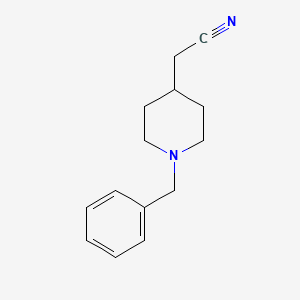

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)